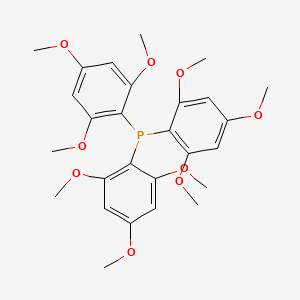

Tris(2,4,6-trimethoxyphenyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tris(2,4,6-trimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O9P/c1-28-16-10-19(31-4)25(20(11-16)32-5)37(26-21(33-6)12-17(29-2)13-22(26)34-7)27-23(35-8)14-18(30-3)15-24(27)36-9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKHNBQZGUKYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335128 | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91608-15-0 | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tris(2,4,6-trimethoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a highly electron-rich triarylphosphine that has garnered significant interest as a powerful Lewis base organocatalyst. Its unique electronic and steric properties, stemming from the nine methoxy (B1213986) groups on the phenyl rings, render it a versatile tool in a variety of organic transformations. This technical guide provides a comprehensive overview of the core physical properties of TTMPP, detailed experimental protocols for their determination, and an illustrative example of its catalytic application.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in reactions, and for the interpretation of experimental results.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₃O₉P | [1][2] |

| Molecular Weight | 532.5 g/mol | [1][3] |

| Appearance | Light yellow to white powder/solid | [2][4] |

| Melting Point | 132-134 °C or 155-160 °C (lit.) | [1][2][4][5] |

| Boiling Point | Decomposes above 300 °C; 645.5±55.0 °C at 760 mmHg | [1][2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, THF, and toluene. | [1] |

| Stability | Air and moisture sensitive. | [1] |

| ³¹P NMR Chemical Shift | Approximately 5.1 ppm (in studies of reaction intermediates). | [1] |

Note on Melting Point Discrepancy: The reported melting point for TTMPP shows some variation in the literature, with ranges of 132-134 °C and 155-160 °C being cited.[1][2][4][5] This discrepancy may be attributed to the crystalline form of the solid or the presence of impurities. Researchers should consider this variability when characterizing synthesized or purchased TTMPP.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for reproducible research. Below are generalized protocols applicable to an air- and moisture-sensitive solid like TTMPP.

1. Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point range of a solid compound.[3][6] Given the air-sensitivity of TTMPP, sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).

-

Sample Preparation: A small amount of finely powdered, dry TTMPP is loaded into a capillary tube. The tube is then sealed under an inert atmosphere if prolonged exposure to air is a concern.

-

Apparatus: A standard melting point apparatus with a heating block and a viewing scope is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

2. Solubility Determination (Gravimetric Method)

This protocol provides a quantitative measure of the solubility of TTMPP in a given solvent. All manipulations should be carried out under an inert atmosphere.

-

Materials: A saturated solution of TTMPP in the desired solvent, a filtration apparatus, and a tared vial.

-

Procedure:

-

A saturated solution of TTMPP is prepared by adding an excess of the solid to a known volume of the solvent and stirring until equilibrium is reached.

-

The saturated solution is carefully filtered to remove any undissolved solid.

-

A known volume of the clear, saturated filtrate is transferred to a pre-weighed (tared) vial.

-

The solvent is removed from the vial under vacuum or by gentle heating, leaving behind the dissolved TTMPP.

-

The vial is weighed again to determine the mass of the dissolved TTMPP.

-

The solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

Catalytic Activity and Workflow

This compound is a highly effective catalyst for a range of organic reactions, including the cyanosilylation of aldehydes and ketones.[7] The enhanced Lewis basicity of the phosphorus center in TTMPP allows it to activate silicon-carbon bonds, facilitating the transfer of the cyanide group.

Experimental Workflow: TTMPP-Catalyzed Cyanosilylation of an Aldehyde

The following diagram illustrates a typical experimental workflow for the cyanosilylation of an aldehyde using TTMPP as a catalyst.

This workflow highlights the key steps from reaction setup to product analysis, providing a clear and logical guide for researchers employing TTMPP in similar catalytic transformations. The use of an inert atmosphere during the reaction setup is crucial due to the sensitivity of TTMPP to air and moisture.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. Structural, far-infrared and 31P nuclear magnetic resonance studies of two-co-ordinate complexes of this compound with gold(I) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. westlab.com [westlab.com]

- 7. This compound – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Tris(2,4,6-trimethoxyphenyl)phosphine: Structure, Bonding, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a sterically hindered, electron-rich triarylphosphine that has garnered significant interest as a highly effective organocatalyst and ligand in organic synthesis. Its unique electronic and steric properties, stemming from the nine methoxy (B1213986) groups on its phenyl rings, impart exceptional reactivity and selectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and catalytic applications of TTMPP, with a focus on quantitative data, experimental methodologies, and logical workflows for its use in research and development.

Chemical Structure and Bonding

This compound is a white to off-white solid with the chemical formula C₂₇H₃₃O₉P and a molar mass of 532.52 g/mol .[1][][3] The molecule features a central phosphorus atom bonded to three 2,4,6-trimethoxyphenyl substituents. This substitution pattern is crucial to its chemical behavior.

Molecular Geometry and Bond Parameters

The steric bulk of the three trimethoxyphenyl groups forces a pyramidal geometry around the phosphorus atom. X-ray crystallographic studies of TTMPP and its metal complexes have provided valuable insights into its structural parameters.

| Parameter | Value | Reference |

| P-C Bond Length | 1.82-1.84 Å | [4] |

| C-P-C Bond Angle | 102-104° | [4] |

| pKa | 11.2 | [5] |

The P-C bond lengths are typical for triarylphosphines, while the C-P-C bond angles are indicative of the steric strain imposed by the bulky aryl groups.

Electronic Properties and Bonding

The nine electron-donating methoxy groups significantly increase the electron density on the phosphorus atom, making TTMPP a strong Lewis base and a highly nucleophilic catalyst.[6][7] This high basicity is quantified by its pKa of 11.2.[5] The lone pair of electrons on the phosphorus atom is readily available for donation to electrophiles, which is the key to its catalytic activity.

The bonding in TTMPP is primarily described by sigma bonds between the phosphorus and carbon atoms. The electronic effects of the methoxy groups are transmitted through the aromatic rings to the phosphorus center, enhancing its donor capacity.

Spectroscopic and Physical Properties

A summary of the key physical and spectroscopic properties of TTMPP is presented below.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Melting Point | 79–81 °C, 155-160 °C | [6][8][9] |

| Solubility | Soluble in many organic solvents | [6] |

| Stability | Air and moisture sensitive | [9] |

| Spectroscopic Data | ||

| ³¹P NMR (ppm) | Varies with solvent and conditions | [10][11][12][13] |

| ¹H NMR | Complex multiplets in the aromatic region, singlets for methoxy protons | [1][14][15] |

| ¹³C NMR | Multiple signals for aromatic and methoxy carbons | [1][14] |

| IR Spectroscopy | Characteristic bands for P-C, C-O, and aromatic C-H vibrations | [1] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns | [1] |

Note: There are conflicting reports for the melting point of TTMPP, which may be due to different crystalline forms or impurities.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of TTMPP involves the reaction of a Grignard reagent derived from 1-bromo-2,4,6-trimethoxybenzene with phosphorus trichloride (B1173362). A detailed, optimized protocol is as follows:

Materials:

-

1-bromo-2,4,6-trimethoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings in a dry flask.

-

Add a solution of 1-bromo-2,4,6-trimethoxybenzene in anhydrous THF dropwise to the activated magnesium to form the Grignard reagent.

-

In a separate flask, prepare a solution of phosphorus trichloride in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add the prepared Grignard reagent to the PCl₃ solution with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of hexane and ethanol to yield pure this compound.

TTMPP-Catalyzed Cyanosilylation of Aldehydes

This protocol describes a general procedure for the cyanosilylation of aldehydes using TTMPP as a catalyst.[14]

Materials:

-

Aldehyde

-

Trimethylsilyl (B98337) cyanide (TMSCN)

-

This compound (TTMPP)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and TTMPP (0.01 mmol, 1 mol%) in anhydrous DMF (2 mL).

-

Add trimethylsilyl cyanide (1.2 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding cyanohydrin trimethylsilyl ether.

Catalytic Applications and Signaling Pathways

TTMPP's high nucleophilicity makes it an excellent catalyst for a range of organic transformations. The general catalytic cycle often involves the initial nucleophilic attack of the phosphine (B1218219) on an electrophilic substrate to form a reactive intermediate.

Michael Addition

In the Michael addition, TTMPP acts as a nucleophilic catalyst to generate a zwitterionic intermediate, which then deprotonates a pro-nucleophile (e.g., an alcohol) to form a more reactive nucleophile.[6][16]

Caption: Catalytic cycle of a TTMPP-catalyzed Michael addition.

Mukaiyama Aldol (B89426) Reaction

TTMPP can catalyze the Mukaiyama aldol reaction by activating a silyl (B83357) enol ether.[6]

Caption: Proposed catalytic cycle for the TTMPP-catalyzed Mukaiyama aldol reaction.

Baylis-Hillman Reaction

In the Baylis-Hillman reaction, TTMPP adds to an activated alkene to form a zwitterionic intermediate, which then reacts with an aldehyde.[6]

Caption: Simplified catalytic cycle of the TTMPP-catalyzed Baylis-Hillman reaction.

Conclusion

This compound is a powerful and versatile organocatalyst and ligand with a unique combination of steric bulk and high electron density at the phosphorus center. These features enable it to catalyze a wide array of important organic reactions with high efficiency and selectivity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the effective application of TTMPP in their work. Further exploration of its catalytic potential in novel transformations remains an active and promising area of research.

References

- 1. This compound | C27H33O9P | CID 522987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Structural, far-infrared and 31P nuclear magnetic resonance studies of two-co-ordinate complexes of this compound with gold(I) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. strem.com [strem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. This compound 91608-15-0 [sigmaaldrich.com]

- 9. This compound | TTMPP | C27H33O9P - Ereztech [ereztech.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

- 14. This compound (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tris(4-methoxyphenyl)phosphine(855-38-9) 1H NMR spectrum [chemicalbook.com]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Tris(2,4,6-trimethoxyphenyl)phosphine: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a highly electron-rich and sterically hindered triarylphosphine that has emerged as a powerful organocatalyst and ligand in modern organic synthesis.[1][2][3] Its unique electronic and steric properties, stemming from the nine methoxy (B1213986) groups on its three phenyl rings, confer exceptional reactivity and selectivity in a variety of chemical transformations.[1][4] This technical guide provides a comprehensive overview of the primary applications of TTMPP, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes to facilitate its use in research and development.

Core Properties and Advantages

TTMPP's utility is rooted in its strong Lewis basicity, which significantly surpasses that of conventional triarylphosphines like triphenylphosphine.[1] This enhanced basicity allows it to effectively activate a range of substrates and catalyze reactions that are sluggish with less electron-rich phosphines.[1] While highly reactive, TTMPP exhibits a limited but acceptable stability to oxygen, allowing for practical handling in air for many applications.[5][6][7][8]

Key Application Areas

Lewis Base Catalysis in Oxa-Michael Reactions

TTMPP has proven to be a highly effective Lewis base catalyst for oxa-Michael additions, a class of reactions crucial for the formation of carbon-oxygen bonds.[1][5][6][8] Its catalytic activity in these transformations is comparable to that of strong Brønsted bases such as phosphazenes, particularly under concentrated or solvent-free conditions.[5][6][8] TTMPP is notably the first Lewis base demonstrated to catalyze the oxa-Michael polymerization of diacrylates and diols.[5][6]

The catalytic cycle, as depicted below, involves the initial activation of a Michael acceptor by TTMPP. This is followed by the deprotonation of an alcohol to generate a reactive alkoxide, which then undergoes conjugate addition to the activated acceptor.

| Michael Acceptor | Alcohol | Catalyst (mol%) | Time (h) | Conversion (%) |

| Di(ethylene glycol) diacrylate | 1,4-Butanediol | TTMPP (5) | 24 | >95 |

| 2-Hydroxyethyl acrylate (B77674) | Di(ethylene glycol) | TTMPP (5) | 48 | >95 |

| 1,4-Butanediol diacrylate | 1,6-Hexanediol | TTMPP (5) | 24 | >95 |

Data synthesized from descriptions in cited literature.

-

Preparation: In a nitrogen-purged glovebox, add the diacrylate monomer (1.0 eq), diol monomer (1.0 eq), and TTMPP (0.05 eq) to a reaction vial equipped with a magnetic stir bar.

-

Reaction: Seal the vial and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by ¹H NMR spectroscopy to determine the conversion of the acrylate double bonds.

-

Work-up: Once the reaction is complete, dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol).

-

Isolation: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Cyanosilylation and Cyanocarbonation of Carbonyls

TTMPP is an efficient organocatalyst for the addition of silyl (B83357) cyanides to aldehydes and ketones, providing access to valuable cyanohydrin derivatives.[4][9] It effectively activates the carbon-silicon bond of trimethylsilyl (B98337) cyanide (TMSCN), facilitating the transfer of the cyanide group to the carbonyl carbon.[4] This methodology is applicable to a wide range of carbonyl compounds.[4]

| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Benzaldehyde | 1 | 0.5 | 98 |

| 4-Chlorobenzaldehyde | 1 | 0.5 | 99 |

| Cyclohexanone | 5 | 2 | 95 |

| Acetophenone | 5 | 3 | 92 |

Data adapted from Matsukawa et al., Molecules 2009, 14(9), 3353-3359.[9]

-

Preparation: To a solution of the aldehyde or ketone (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 2 mL) under a nitrogen atmosphere, add TTMPP (1-5 mol%).

-

Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel to afford the corresponding cyanohydrin silyl ether.

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The electron-donating nature of TTMPP makes it a versatile and effective ligand for a wide array of palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in synthetic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[1][10] TTMPP has been successfully employed in:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.[1]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between amines and aryl halides.[1][10]

-

Stille Coupling: Coupling of organotin compounds with organic halides.[1]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[1]

-

Heck Coupling: Coupling of alkenes with aryl or vinyl halides.[1]

-

Negishi and Hiyama Couplings: C-C bond formation using organozinc and organosilicon reagents, respectively.[1]

References

- 1. Buy this compound | 91608-15-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. This compound (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. This compound – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound (TTMPP): efficient catalysts for the cyanosilylation and cyanocarbonation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

A Comprehensive Technical Guide to the Synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)

For Researchers, Scientists, and Drug Development Professionals

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a bulky, electron-rich triarylphosphine that has garnered significant interest as a highly effective organocatalyst and ligand in a variety of organic transformations.[1][2] Its unique steric and electronic properties, stemming from the nine methoxy (B1213986) groups on its phenyl rings, render it a powerful tool in modern synthetic chemistry.[2][3] This technical guide provides an in-depth overview of the synthesis of TTMPP, including detailed experimental protocols, key physical and chemical data, and a visualization of the synthetic pathway.

Core Properties and Data

TTMPP is a white to off-white solid with a high molecular weight and a distinct melting point range.[4][5] The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₃O₉P | [1][5] |

| Molecular Weight | 532.52 g/mol | [1][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 155-160 °C | [5][6] |

| CAS Number | 91608-15-0 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Value | Reference(s) |

| ³¹P NMR (in Toluene-d₈) | A peak at 5.1 ppm appeared upon addition of acrylonitrile, attributed to the β-phosphonium species. The corresponding phosphine (B1218219) oxide shows a signal at 7.10 ppm. | [3] |

| ¹H NMR | Spectra have been collected on 400MHz and 600MHz instruments. | [4] |

| ¹³C NMR | Data available and used for product identification. | [2] |

Synthetic Pathway

The synthesis of this compound is achieved through the reaction of 1,3,5-trimethoxybenzene (B48636) with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst, zinc chloride. The reaction proceeds through the formation of a TTMPP*ZnCl₂ complex, which is subsequently treated with an ammonia (B1221849) solution to liberate the free phosphine.[4]

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[4]

Materials and Reagents:

-

1,3,5-Trimethoxybenzene (≥95%)

-

Phosphorus trichloride (≥99%)

-

Zinc chloride (≥98%)

-

Toluene (B28343) (ACS reagent, ≥99.5%)

-

Cyclohexane (≥99%)

-

Ammonia solution (15% in water)

-

Magnesium sulfate (B86663) (for drying)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

10 mL round-bottom flask or Schlenk flask

-

Magnetic stir bar

-

Nitrogen line

-

Heat gun or Bunsen burner

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Anhydrous Zinc Chloride: In a large test tube, heat an excess of zinc chloride with a heat gun or Bunsen burner until the evolution of vapor ceases. This step is crucial to remove any water present in the salt. Allow the tube to cool to room temperature under a gentle flow of nitrogen.

-

Reaction Setup: To a 10 mL round-bottom or Schlenk flask equipped with a magnetic stir bar, add 1,3,5-trimethoxybenzene (673 mg, 4.00 mmol). Connect the flask to a nitrogen line to maintain an inert atmosphere.

-

Addition of Reagents: Quickly weigh out anhydrous zinc chloride (182 mg, 1.34 mmol) and add it to the reaction flask. Following this, add phosphorus trichloride (350 μL, 4.00 mmol) to the flask.

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to 90°C. Maintain this temperature for 8 hours.

-

Work-up and Purification:

-

After 8 hours, stop the heating and add 5 mL of toluene to the flask. Stir the mixture vigorously for a few minutes and then decant the solvent. This will leave a viscous product, the TTMPP*ZnCl₂ complex, in the flask.

-

Repeat the toluene wash once more.

-

Add approximately 5 mL of a 15% ammonia solution to the flask containing the complex.

-

Transfer the entire mixture, including any solids, to a small separatory funnel.

-

Add 5 mL of brine and extract the aqueous phase three times with 5 mL of a 3:1 toluene-acetone mixture.

-

Combine the organic extracts and distill them directly on a rotary evaporator without prior drying. The water will be removed as an azeotrope with toluene. The final product is a pure white to off-white solid.

-

-

Recovery of Unconverted Starting Material: The combined toluene extracts from the initial washing of the crude TTMPP*ZnCl₂ complex can be worked up to recover unreacted 1,3,5-trimethoxybenzene. Wash these toluene extracts in a separatory funnel with 5 mL of 15% ammonia solution, 5 mL of water, and 5 mL of brine. Dry the organic layer with magnesium sulfate, filter, and charge it onto a wide pad of silica (B1680970) gel. Wash the silica pad with a copious amount of diethyl ether. Evaporate the ether at reduced pressure to yield the pure starting material.

Applications in Catalysis

This compound is a versatile organocatalyst due to its strong Lewis basicity.[1][2] It is employed in a range of chemical reactions, including:

-

Mukaiyama Aldol Reactions: TTMPP can catalyze the reaction between silyl (B83357) enol ethers and carbonyl compounds.[1]

-

Michael Additions: As a Brønsted base, it can deprotonate alcohols to generate nucleophilic alkoxides for Michael addition reactions.[1][3]

-

Baylis-Hillman Reactions: TTMPP can act as a Michael nucleophile itself to catalyze this reaction.[1]

-

Palladium-Catalyzed Cross-Coupling: It serves as a ligand for palladium, forming catalysts that are often more reactive than those based on triphenylphosphine.[1]

-

Cyanosilylation of Aldehydes and Ketones: TTMPP is an efficient catalyst for the addition of trimethylsilyl (B98337) cyanide to carbonyl compounds.[2]

The following diagram illustrates the general catalytic cycle for the TTMPP-catalyzed cyanosilylation of an aldehyde.

Caption: Catalytic cycle of TTMPP in cyanosilylation.

Conclusion

The synthesis of this compound is a well-established procedure that provides access to a highly valuable and versatile organocatalyst. Its unique electronic and steric properties make it an indispensable tool for a wide array of organic transformations, with significant implications for academic research and the development of novel pharmaceuticals and materials. The detailed protocol and data presented in this guide are intended to facilitate its synthesis and application in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to Tris(2,4,6-trimethoxyphenyl)phosphine (CAS Number: 91608-15-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), with CAS number 91608-15-0, is a highly electron-rich and sterically hindered triarylphosphine.[1][2][3] Its unique structural and electronic properties make it a powerful tool in organic synthesis, serving as a potent organocatalyst and a ligand in transition metal catalysis.[1][3] This technical guide provides a comprehensive overview of TTMPP, including its physicochemical properties, detailed experimental protocols for its synthesis and key catalytic applications, and visual representations of its reaction mechanisms.

Core Data

Physical and Chemical Properties

This compound is a white to off-white solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 91608-15-0 | [2][] |

| Molecular Formula | C₂₇H₃₃O₉P | [2][] |

| Molecular Weight | 532.52 g/mol | [] |

| Melting Point | 155-160 °C | [5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene (B28343). | [1] |

| pKa (Conjugate Acid) | 11.2 | [6] |

Spectral Data

The structural identity and purity of TTMPP are typically confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ) / ppm | Reference(s) |

| ¹H NMR | Spectra available in public databases. | [2] |

| ¹³C NMR | Spectra available in public databases. | [2] |

| ³¹P NMR | Spectra available in public databases. | [2][7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in several key catalytic reactions are provided below.

Synthesis of this compound

This protocol describes a straightforward and cost-effective synthesis of TTMPP.[8]

Materials:

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous Zinc chloride (ZnCl₂)

-

Toluene

-

15% Ammonia (B1221849) solution

-

Brine

Procedure:

-

To a 10 mL round-bottom flask or Schlenk flask equipped with a magnetic stir bar, add 1,3,5-trimethoxybenzene (673 mg, 4.00 mmol).

-

Establish an inert atmosphere by connecting the flask to a nitrogen line.

-

Add anhydrous zinc chloride (182 mg, 1.34 mmol) to the flask.

-

Carefully add phosphorus trichloride (350 μL, 4.00 mmol) to the reaction mixture.

-

Attach a condenser and heat the reaction mixture to 90°C.

-

Maintain the reaction at 90°C for 8 hours.

-

After 8 hours, stop the heating and add 5 mL of toluene. Stir the mixture vigorously for a few minutes and then decant the solvent, leaving behind a viscous product (the TTMPP·ZnCl₂ complex).

-

Repeat the toluene wash once more.

-

Add approximately 5 mL of 15% ammonia solution to the flask containing the product.

-

Transfer the entire mixture, including any solids, to a small separatory funnel.

-

Add 5 mL of brine and extract the aqueous phase three times with 5 mL of a 3:1 toluene-acetone mixture.

-

Combine the organic extracts and distill them on a rotary evaporator to yield the final product as a pure white to off-white solid.

TTMPP-Catalyzed Cyanosilylation of Aldehydes and Ketones

This protocol outlines a general procedure for the efficient cyanosilylation of carbonyl compounds using TTMPP as an organocatalyst.[1]

Materials:

-

This compound (TTMPP)

-

Aldehyde or Ketone

-

Trimethylsilyl (B98337) cyanide (TMSCN)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve TTMPP (0.05 mmol) in DMF (1 mL).

-

To this solution, add the aldehyde or ketone (0.5 mmol) followed by trimethylsilyl cyanide (0.60 mmol) at room temperature.

-

Stir the reaction mixture for 30 minutes.

-

Quench the reaction by adding water.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: EtOAc-hexane = 1:10) to obtain the corresponding cyanohydrin silyl (B83357) ether.

TTMPP-Catalyzed Oxa-Michael Addition

TTMPP serves as an effective Lewis base catalyst for the oxa-Michael addition of alcohols to activated alkenes.[9][10]

General Procedure:

-

In a reaction vial, combine the Michael acceptor (e.g., an acrylate, 1 equivalent), the alcohol (1.5-2 equivalents), and the solvent (if necessary).

-

Add this compound (typically 1-5 mol%).

-

Stir the reaction mixture at the desired temperature (often room temperature) and monitor the progress by a suitable analytical technique (e.g., NMR spectroscopy or GC-MS).

-

Upon completion, the product can be isolated by removing the solvent and purifying the residue by column chromatography.

TTMPP-Catalyzed Group Transfer Polymerization (GTP)

TTMPP is a potent organocatalyst for the group transfer polymerization of acrylic monomers, such as methyl methacrylate (B99206) (MMA).[5]

General Procedure for GTP of MMA:

-

In a flame-dried Schlenk flask under an inert atmosphere, add the initiator, such as 1-methoxy-2-methyl-1-(trimethylsilyloxy)propene (MTS).

-

Add the desired amount of this compound as the catalyst.

-

Introduce the purified methyl methacrylate monomer to the reaction mixture.

-

Stir the polymerization at room temperature. The reaction progress can be monitored by observing the increase in viscosity and by taking aliquots for analysis (e.g., NMR spectroscopy or size exclusion chromatography).

-

After the desired conversion is reached, the polymerization can be terminated by the addition of a protic solvent like methanol.

-

The polymer is then precipitated in a non-solvent (e.g., hexane (B92381) or methanol), filtered, and dried under vacuum.

Applications in Research and Development

This compound's high nucleophilicity and basicity make it a versatile catalyst in a range of organic transformations relevant to drug discovery and development.[6] Its applications include:

-

Nucleophilic Catalysis: TTMPP is an effective catalyst for various reactions, including the Morita-Baylis-Hillman reaction, aldol (B89426) reactions, and Michael additions.[3] These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.

-

Ligand in Cross-Coupling Reactions: As a ligand for transition metals like palladium, TTMPP can be used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are pivotal for the synthesis of biaryls and other conjugated systems prevalent in drug molecules.

-

Polymer Synthesis: In the field of materials science and drug delivery, TTMPP's utility in catalyzing group transfer polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities.[5]

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile phosphine-based organocatalyst with a growing number of applications in organic synthesis. Its strong Lewis basicity and nucleophilicity enable a variety of important chemical transformations under mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use by researchers and scientists in academic and industrial settings, particularly in the field of drug development.

References

- 1. This compound (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C27H33O9P | CID 522987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of this compound with mercury(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. This compound – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Basicity and Nucleophilicity of the TTMPP Phosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) ligand, with a specific focus on its basicity and nucleophilicity. The information contained herein is intended to support research and development activities where strong, non-ionic bases and potent nucleophilic catalysts are required.

Introduction to TTMPP

This compound, commonly known as TTMPP, is a triarylphosphine characterized by its bulky steric profile and exceptionally strong electron-donating nature.[1] The nine methoxy (B1213986) groups on the three phenyl rings significantly increase the electron density on the phosphorus atom, rendering it a highly basic and nucleophilic ligand.[2][3] These properties make TTMPP a powerful organocatalyst for a variety of chemical transformations, including but not limited to Michael additions, Mukaiyama aldol (B89426) reactions, cyanosilylation, and group transfer polymerization.[4][5]

Quantitative Physicochemical Properties

The basicity and nucleophilicity of TTMPP can be quantified through several experimental and spectroscopic parameters. These values are crucial for comparing its reactivity with other phosphine (B1218219) ligands and for predicting its behavior in catalytic systems.

Basicity (pKa)

The basicity of a phosphine is a measure of the acidity of its conjugate acid, the phosphonium (B103445) ion (R₃PH⁺). A higher pKa value corresponds to a stronger base. The pKa of TTMPP has been determined to be 11.02 in aqueous solution.[6] Another source reports a pKa of 11.2 , though the solvent is not specified.[7] This places TTMPP among the more basic triarylphosphines. For instance, in acetonitrile, TTMPP is observed to be more basic than tri-tert-butylphosphine (B79228) (PtBu₃).[6]

Electronic Properties (Tolman Electronic Parameter - TEP)

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode of a nickel tricarbonyl complex, [LNi(CO)₃], using infrared spectroscopy.[8] A lower TEP value indicates a more electron-donating (and generally more basic) ligand. The TEP of TTMPP has been measured in various media, demonstrating its strong electron-donating character:

Steric Properties (Tolman Cone Angle)

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a defined M-P bond distance. The cone angle of TTMPP is 184° , indicating a sterically demanding ligand.[6]

Comparative Data for Common Phosphine Ligands

To provide context for the properties of TTMPP, the following table compares its key parameters with those of other widely used phosphine ligands.

| Ligand | pKa | Tolman Electronic Parameter (TEP) (cm⁻¹) | Tolman Cone Angle (θ) (°) |

| TTMPP | 11.02 [6] | 2047.7 (in DCM)[6] | 184 [6] |

| P(t-Bu)₃ | 11.40[6] | 2056.1 | 182 |

| PCy₃ | 9.70 | 2056.1 | 170 |

| PPh₃ | 2.73 | 2068.9 | 145 |

| P(OMe)₃ | - | 2076.3 | 107 |

Nucleophilicity of TTMPP

The high electron density on the phosphorus atom of TTMPP makes it a potent nucleophile. This property is the basis for its extensive use as an organocatalyst. While quantitative kinetic data for TTMPP-catalyzed reactions are not extensively tabulated in the literature, its high nucleophilicity is well-established through its rapid and efficient catalysis of numerous reactions.[2][9][10]

For example, in the oxa-Michael addition, the initial nucleophilic attack of TTMPP on the Michael acceptor is a fast and non-rate-determining step under concentrated conditions, highlighting its powerful nucleophilic character.[2][9]

Experimental Protocols

Synthesis of this compound (TTMPP)

A detailed experimental protocol for the synthesis of TTMPP has been reported. The following is a summary of the key steps.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. This compound – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]

- 9. This compound (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Unveiling the Influence of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): A Technical Guide to its Electronic and Steric Effects

For Immediate Release

A deep dive into the electronic and steric properties of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) reveals the underpinnings of its potent catalytic activity. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of TTMPP's unique characteristics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate its role in chemical synthesis.

This compound, commonly known as TTMPP, is a crystalline solid that has garnered significant attention as a highly effective organocatalyst and ligand in a variety of chemical transformations. Its remarkable performance stems from a unique combination of electronic and steric properties imparted by the three electron-rich trimethoxyphenyl substituents attached to the central phosphorus atom. This guide elucidates these key features, providing a foundational understanding for its application in catalysis and drug development.

Electronic and Steric Parameters of TTMPP

The electronic nature and spatial arrangement of a phosphine (B1218219) ligand are critical determinants of its reactivity and the efficiency of catalysts derived from it. For TTMPP, these parameters are summarized below.

| Parameter | Value | Method |

| Electronic Parameter | ||

| Tolman Electronic Parameter (TEP) | 2053.8 cm⁻¹ (estimated) | DFT Calculation |

| pKa of Conjugate Acid (H-TTMPP⁺) | ~11 (estimated in MeCN) | Potentiometric Titration |

| Steric Parameter | ||

| Ligand Cone Angle (θ) | 185° | X-ray Diffraction |

Note: Some values are estimated based on computational studies of closely related phosphine ligands due to the limited availability of direct experimental data for TTMPP.

Delving into the Electronic Effects

The potent nucleophilicity and Lewis basicity of TTMPP are direct consequences of its electronic architecture. The nine methoxy (B1213986) groups (-OCH₃) positioned at the ortho and para positions of the phenyl rings are strong electron-donating groups. Through resonance and inductive effects, they increase the electron density at the phosphorus atom, making it a more powerful electron donor.

The basicity of TTMPP is reflected in the pKa of its conjugate acid. A higher pKa value signifies stronger basicity. The estimated pKa of approximately 11 in acetonitrile (B52724) underscores its capacity to act as a potent Brønsted base, capable of deprotonating a range of substrates.

Understanding the Steric Hindrance

The steric bulk of TTMPP, a consequence of its three large trimethoxyphenyl substituents, plays a crucial role in its catalytic activity. This steric hindrance can influence the stability of reactive intermediates, control selectivity, and prevent catalyst deactivation pathways. The primary measure of a ligand's steric footprint is the Tolman cone angle (θ).

A larger cone angle signifies greater steric bulk. With a cone angle of 185°, TTMPP is classified as a bulky phosphine. This significant steric presence can create a well-defined pocket around a metal center or an active site, influencing the approach of reactants and thereby dictating the stereochemical outcome of a reaction.

Experimental Protocols

Synthesis of this compound (TTMPP)

A general and accessible method for the synthesis of TTMPP involves the reaction of 1,3,5-trimethoxybenzene (B48636) with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst, followed by a workup to isolate the pure product.

Detailed Protocol:

-

Reaction Setup: To a solution of 1,3,5-trimethoxybenzene in an appropriate solvent (e.g., chlorobenzene), a Lewis acid catalyst such as anhydrous zinc chloride is added under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of PCl₃: Phosphorus trichloride is added dropwise to the stirred solution at a controlled temperature.

-

Reaction: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

-

Workup: After cooling, the reaction is quenched by the careful addition of an aqueous base, such as ammonium (B1175870) hydroxide, to neutralize the acidic byproducts and precipitate the crude product.

-

Extraction and Purification: The crude TTMPP is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Determination of the Ligand Cone Angle

The ligand cone angle is determined from the crystal structure of TTMPP or one of its metal complexes, obtained through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Suitable single crystals of TTMPP or a metal complex thereof are grown.

-

X-ray Diffraction: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates.

-

Cone Angle Calculation: Using the atomic coordinates from the resulting Crystallographic Information File (CIF), the cone angle is calculated using specialized software. This involves defining the phosphorus atom as the vertex of the cone and the outermost atoms of the trimethoxyphenyl groups (including their van der Waals radii) as the base of the cone. A standard metal-phosphorus bond length of 2.28 Å is typically used for comparative purposes if a metal complex is not used.

Conclusion

The distinct electronic and steric characteristics of TTMPP make it a powerful tool in the arsenal (B13267) of synthetic chemists. Its strong electron-donating nature enhances its nucleophilicity and basicity, driving a wide range of catalytic reactions. Simultaneously, its significant steric bulk provides a means to control selectivity and stabilize reactive species. A thorough understanding of these properties, as outlined in this guide, is essential for the rational design of new catalysts and the development of efficient synthetic methodologies in academic and industrial research.

Unveiling the Catalytic Core: A Technical Guide to the Mechanism of Action of Tris(2,4,6-trimethoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a highly electron-rich triarylphosphine that has garnered significant attention as a potent organocatalyst. Its unique electronic and steric properties, derived from the nine methoxy (B1213986) substituents on its phenyl rings, render it a powerful Lewis base. This technical guide provides an in-depth exploration of the core mechanisms through which TTMPP exerts its catalytic activity, primarily focusing on its role in facilitating key organic transformations relevant to pharmaceutical and materials science. While TTMPP is instrumental in the synthesis of complex molecules, it is crucial to note that, as of this writing, there is a notable absence of published research on its direct biological mechanism of action, such as interactions with cellular signaling pathways or specific pharmacological targets. This guide will focus on its well-established chemical mechanisms.

Introduction: The Molecular Architecture and Properties of TTMPP

This compound is a white to light yellow crystalline solid characterized by the chemical formula C₂₇H₃₃O₉P.[1] The defining feature of TTMPP is the presence of three trimethoxyphenyl groups attached to a central phosphorus atom. The methoxy groups at the ortho and para positions of the phenyl rings are strong electron-donating groups, which significantly increase the electron density on the phosphorus atom. This enhanced nucleophilicity and Lewis basicity are the cornerstones of its catalytic prowess, far exceeding that of simpler triarylphosphines like triphenylphosphine.[2]

Core Mechanism of Action: Lewis Base Catalysis

The primary mechanism of action for TTMPP is its function as a strong Lewis base catalyst.[3] This catalytic activity is central to a variety of chemical transformations, most notably in oxa-Michael addition reactions.[2] The general mechanism can be understood as a series of nucleophilic activation steps.

Activation of Pronucleophiles in Oxa-Michael Additions

In the presence of a Michael acceptor (an α,β-unsaturated carbonyl compound) and a pronucleophile (such as an alcohol), TTMPP initiates a catalytic cycle. The phosphine (B1218219), acting as a nucleophile, attacks the β-carbon of the Michael acceptor, forming a zwitterionic intermediate. This intermediate is a potent Brønsted base, capable of deprotonating the alcohol to generate a highly reactive alkoxide.[2] This alkoxide then acts as the nucleophile, attacking the Michael acceptor to form the desired carbon-oxygen bond. The catalyst is regenerated upon elimination.

Figure 1: Catalytic Cycle of TTMPP in Oxa-Michael Addition

Activation of Silyl (B83357) Compounds

TTMPP is also a highly effective catalyst for reactions involving silylated nucleophiles, such as in cyanosilylation and Mukaiyama aldol (B89426) reactions.[3][4] In these transformations, TTMPP activates the carbon-silicon or oxygen-silicon bond.[4] For instance, in the cyanosilylation of aldehydes and ketones using trimethylsilyl (B98337) cyanide (TMSCN), TTMPP's nucleophilic phosphorus atom attacks the silicon atom of TMSCN.[2] This interaction forms a pentacoordinate silicate (B1173343) intermediate, which facilitates the transfer of the cyanide group to the carbonyl carbon.[2]

Figure 2: TTMPP-Catalyzed Cyanosilylation Workflow

Applications in Synthesis for Drug Development

The catalytic prowess of TTMPP makes it a valuable tool in the synthesis of complex organic molecules, including those with potential therapeutic applications.

Cross-Coupling Reactions

TTMPP serves as a highly effective ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[2] These reactions include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds.[2]

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[2]

-

Heck Coupling: Formation of C-C bonds involving alkenes.[2]

-

Sonogashira Coupling: Formation of C-C bonds involving alkynes.[2]

-

Stille Coupling: Formation of C-C bonds using organotin reagents.[2]

-

Negishi Coupling: Formation of C-C bonds using organozinc reagents.[2]

-

Hiyama Coupling: Formation of C-C bonds using organosilanes.[2]

The electron-rich nature of TTMPP as a ligand enhances the reactivity of the palladium catalyst, often leading to higher yields and milder reaction conditions compared to catalysts with less electron-donating phosphine ligands.[2]

Polymerization Reactions

TTMPP has been successfully employed as an organocatalyst for group transfer polymerization (GTP) of alkyl (meth)acrylates.[5] This controlled polymerization technique is crucial for creating well-defined polymers used in drug delivery systems and advanced materials.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on TTMPP-catalyzed reactions.

Table 1: Catalyst Loading and Yields in Cyanosilylation of Aldehydes and Ketones [4]

| Substrate | Catalyst Loading (mol%) | Product Yield (%) |

| Various Aldehydes | 1 - 5 | Good to Excellent |

| Aliphatic Ketones | 1 - 5 | Good |

| Unsaturated Ketones | 1 - 5 | Good (1,2-addition) |

Table 2: Comparison of TTMPP with Other Catalysts in Oxa-Michael Additions [6][7]

| Catalyst | Michael Acceptor Strength | Alcohol Acidity | Relative Activity |

| TTMPP | Varied | Varied | Superior to other arylphosphines |

| P₂-tBu (Brønsted base) | Varied | Varied | Similar activity to TTMPP under concentrated conditions |

| Triphenylphosphine (TPP) | Poor to Intermediate | Varied | Significantly lower activity than TTMPP |

| Tris(4-methoxyphenyl)phosphine (TMPP) | Poor to Intermediate | Varied | Lower activity than TTMPP |

Experimental Protocols

General Protocol for TTMPP-Catalyzed Cyanosilylation of Aldehydes[4]

-

To a solution of the aldehyde (0.5 mmol) in a suitable solvent (e.g., DMF), add this compound (TTMPP) (1-5 mol%).

-

To this mixture, add trimethylsilyl cyanide (TMSCN) (1.2 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding cyanohydrin silyl ether.

Conclusion and Future Directions

This compound is a powerful and versatile organocatalyst with well-defined mechanisms of action centered around its strong Lewis basicity. Its utility in promoting a wide range of organic transformations, particularly those crucial for the synthesis of complex molecules, solidifies its importance in chemical research and development.

For the audience of drug development professionals, the significance of TTMPP currently lies in its role as a synthetic tool to construct novel molecular entities with potential therapeutic value. However, the direct biological effects of TTMPP remain an unexplored frontier. Future research into the cytotoxicity, metabolic fate, and potential interactions of TTMPP with biological systems would be invaluable to fully characterize its profile and identify any potential pharmacological applications or toxicological concerns.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 91608-15-0 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

In-Depth Technical Guide: Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has emerged as a highly effective organocatalyst in a variety of chemical transformations. Its unique electronic and steric properties, stemming from the multiple methoxy (B1213986) substituents on its phenyl rings, impart exceptional reactivity and selectivity. This technical guide provides a comprehensive overview of the key features of TTMPP as a catalyst, including its structural and electronic characteristics. Detailed experimental protocols for its application in cyanosilylation, oxa-Michael additions, and group transfer polymerization are presented, along with mechanistic insights illustrated through signaling pathway diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Core Features of this compound (TTMPP)

This compound is a large, electron-rich triarylphosphine that exhibits strong Lewis basicity, making it a powerful organocatalyst.[1] The nine methoxy groups on the phenyl rings play a crucial role in enhancing the electron density on the phosphorus atom, leading to its high basicity and nucleophilicity.

Structural and Electronic Properties

The key to TTMPP's catalytic prowess lies in its unique electronic nature. The methoxy groups at the ortho and para positions of the phenyl rings donate electron density to the phosphorus atom through resonance, making it significantly more basic than simpler triarylphosphines like triphenylphosphine. This high basicity allows it to activate otherwise unreactive species and catalyze a range of chemical reactions.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₃O₉P | [3] |

| Molecular Weight | 532.52 g/mol | [4] |

| Appearance | White to off-white solid | |

| **pKa (in CH₃NO₂) ** | 11.2 | |

| Melting Point | 155-160 °C | [4] |

Catalytic Applications and Mechanisms

TTMPP's high Lewis basicity enables it to catalyze a variety of important organic transformations. This section details its application in cyanosilylation, oxa-Michael additions, and group transfer polymerization, providing both mechanistic explanations and detailed experimental protocols.

Cyanosilylation and Cyanocarbonation of Carbonyl Compounds

TTMPP is an efficient catalyst for the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes and ketones, affording cyanohydrin silyl (B83357) ethers in good to excellent yields.[5] It also catalyzes the cyanocarbonation of these carbonyl compounds.[5] The catalyst functions by activating the C-Si bond of TMSCN.[5]

Mechanism of TTMPP-Catalyzed Cyanosilylation:

The catalytic cycle begins with the activation of TMSCN by the Lewis basic TTMPP. This is followed by the nucleophilic attack of the cyanide ion on the carbonyl carbon and subsequent transfer of the trimethylsilyl group to the oxygen atom, regenerating the catalyst.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H33O9P | CID 522987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Deep Dive into Organocatalysis with Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(2,4,6-trimethoxyphenyl)phosphine, commonly known as TTMPP, has emerged as a powerful and versatile organocatalyst in modern organic synthesis. Its unique electronic and steric properties, stemming from the electron-rich trimethoxyphenyl substituents, render it a highly effective Lewis base. This technical guide provides an in-depth exploration of the applications of TTMPP in organocatalysis, focusing on key reactions, experimental protocols, and mechanistic insights.

Core Principles of TTMPP Catalysis

TTMPP's catalytic activity is rooted in its high nucleophilicity and Brønsted basicity. The nine methoxy (B1213986) groups on the phenyl rings significantly increase the electron density on the phosphorus atom, making it a potent Lewis base. This enhanced basicity allows TTMPP to activate a variety of substrates, facilitating a range of chemical transformations. Key to its utility is its ability to act as a nucleophilic catalyst, initiating reactions through the formation of reactive zwitterionic intermediates or by activating silicon-containing reagents.[1][2]

Key Applications and Quantitative Data

TTMPP has proven to be an efficient catalyst in several important organic reactions, including cyanosilylation, cyanocarbonation, oxa-Michael additions, and group transfer polymerization (GTP). The following sections detail these applications with quantitative data presented for comparative analysis.

Cyanosilylation and Cyanocarbonation of Carbonyl Compounds

TTMPP is an excellent catalyst for the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes and ketones, affording cyanohydrin silyl (B83357) ethers, which are valuable synthetic intermediates.[2][3] It also effectively catalyzes the cyanocarbonation of aldehydes.[2]

Table 1: TTMPP-Catalyzed Cyanosilylation of Aldehydes [2]

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 1 | 30 | 99 |

| 2 | 4-Methylbenzaldehyde | 1 | 30 | 98 |

| 3 | 4-Methoxybenzaldehyde | 1 | 30 | 99 |

| 4 | 4-Chlorobenzaldehyde | 1 | 30 | 97 |

| 5 | Cinnamaldehyde | 1 | 30 | 96 |

| 6 | Cyclohexanecarboxaldehyde | 1 | 30 | 95 |

| 7 | Heptanal | 1 | 30 | 92 |

Table 2: TTMPP-Catalyzed Cyanosilylation of Ketones [2]

| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Acetophenone | 5 | 1 | 50 | 95 |

| 2 | 4-Methylacetophenone | 5 | 1 | 50 | 96 |

| 3 | 4-Methoxyacetophenone | 5 | 1 | 50 | 97 |

| 4 | Propiophenone | 5 | 1 | 50 | 94 |

| 5 | Cyclohexanone | 5 | 0.5 | RT | 98 |

| 6 | Cyclopentanone | 5 | 0.5 | RT | 96 |

| 7 | 2-Heptanone | 5 | 0.5 | RT | 93 |

Table 3: TTMPP-Catalyzed Cyanocarbonation of Aldehydes [2]

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 10 | 30 | 92 |

| 2 | 4-Methylbenzaldehyde | 10 | 30 | 90 |

| 3 | 4-Methoxybenzaldehyde | 10 | 30 | 93 |

| 4 | Cinnamaldehyde | 10 | 30 | 88 |

Oxa-Michael Additions

TTMPP's strong Lewis basicity enables it to catalyze the addition of alcohols to Michael acceptors, a reaction that can be challenging with less basic catalysts.[4] It has been shown to be competitive with strong phosphazene bases under concentrated conditions.[4]

Table 4: TTMPP-Catalyzed Oxa-Michael Addition of Alcohols to Michael Acceptors [4]

| Entry | Michael Acceptor | Alcohol | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| 1 | Divinyl sulfone | 2-Propanol | 1 | 24 | ~95 |

| 2 | Acrylonitrile | 2-Propanol | 1 | 24 | ~30 |

| 3 | Acrylamide | 1-Propanol | 1 | 24 | ~60 |

| 4 | t-Butyl acrylate | 1-Propanol | 1 | 24 | ~90 |

| 5 | N,N-Dimethylacrylamide | 1-Propanol | 1 | 24 | ~20 |

Group Transfer Polymerization (GTP)

TTMPP has been successfully employed as an organocatalyst for the group transfer polymerization of (meth)acrylates, yielding polymers with controlled molecular weights and narrow dispersities.[1][5]

Table 5: TTMPP-Catalyzed Group Transfer Polymerization of Methyl Methacrylate (B99206) (MMA) [1]

| Entry | [MMA]₀/[MTS]₀ | Solvent | Dispersity (Đ) | Mₙ (calc) ( g/mol ) | Mₙ (SEC) ( g/mol ) |

| 1 | 100 | THF | 1.15 | 10100 | 9800 |

| 2 | 200 | THF | 1.20 | 20100 | 18500 |

| 3 | 100 | Bulk | 1.37 | 10100 | 10500 |

*MTS = 1-methoxy-2-methyl-1-[(trimethylsilyl)oxy]prop-1-ene (initiator)

Experimental Protocols

General Procedure for TTMPP-Catalyzed Cyanosilylation of Aldehydes and Ketones[6]

To a solution of the aldehyde or ketone (0.5 mmol) and TTMPP (0.005-0.025 mmol, 1-5 mol%) in an appropriate solvent (e.g., DMF, 1 mL) is added trimethylsilyl cyanide (0.6 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred for the time indicated in the tables. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for TTMPP-Catalyzed Cyanocarbonation of Aldehydes[6]

To a solution of the aldehyde (0.5 mmol) and TTMPP (0.05 mmol, 10 mol%) in THF (1 mL) is added methyl cyanoformate (0.75 mmol) at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes. The reaction is then quenched with water and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

General Procedure for TTMPP-Catalyzed Oxa-Michael Additions[4][7]

In a vial, the alcohol (2.0 equiv) and TTMPP (0.01 equiv) are combined. The Michael acceptor (1.0 equiv) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by ¹H NMR spectroscopy. For purification, the reaction mixture can be directly subjected to column chromatography on silica gel.

Representative Procedure for TTMPP-Catalyzed Group Transfer Polymerization of MMA[1]

In a flame-dried Schlenk flask under an inert atmosphere, the initiator, 1-methoxy-2-methyl-1-[(trimethylsilyl)oxy]prop-1-ene (MTS), is dissolved in dry THF. The catalyst, TTMPP, is then added. The monomer, methyl methacrylate (MMA), is subsequently added dropwise to the stirred solution at room temperature. The polymerization is allowed to proceed for a specified time, after which it is terminated by the addition of methanol (B129727). The polymer is then precipitated in a non-solvent such as methanol or hexane, filtered, and dried under vacuum.

Mechanistic Insights and Visualizations

The catalytic cycles of TTMPP-mediated reactions generally involve the nucleophilic attack of the phosphine (B1218219) on an electrophilic substrate. The resulting intermediates then participate in the main bond-forming events.

Mechanism of Cyanosilylation

In the cyanosilylation of carbonyls, TTMPP is proposed to activate the C-Si bond of trimethylsilyl cyanide.[2] This activation likely proceeds through the formation of a hypervalent silicon intermediate, which facilitates the transfer of the cyanide group to the carbonyl carbon.

Caption: Proposed catalytic cycle for TTMPP-catalyzed cyanosilylation.

Mechanism of Oxa-Michael Addition

The mechanism of the TTMPP-catalyzed oxa-Michael addition is believed to proceed through a zwitterionic intermediate.[4][6] TTMPP adds to the Michael acceptor in a conjugate fashion to form a phosphonium (B103445) enolate. This intermediate then deprotonates the alcohol, generating a more nucleophilic alkoxide which attacks another molecule of the Michael acceptor.

Caption: Catalytic cycle of the TTMPP-catalyzed oxa-Michael addition.

Mechanism of Group Transfer Polymerization

In group transfer polymerization, TTMPP is thought to act as a Lewis base catalyst that activates the silyl ketene (B1206846) acetal (B89532) initiator.[1][5] A dissociative mechanism is favored, wherein a small amount of a highly reactive enolate anion is generated.[1] This enolate then initiates the polymerization by attacking the monomer. The trimethylsilyl group is transferred to the carbonyl oxygen of the newly added monomer unit, regenerating the silyl ketene acetal at the growing chain end.

Caption: Simplified mechanism of TTMPP-catalyzed group transfer polymerization.

Conclusion

This compound is a highly effective and versatile organocatalyst with broad applications in modern organic synthesis. Its strong Lewis basicity allows for the efficient catalysis of a variety of transformations, including cyanosilylation, oxa-Michael additions, and group transfer polymerization. The data and protocols presented in this guide highlight the utility of TTMPP for researchers in academia and industry, providing a solid foundation for its application in the development of novel synthetic methodologies and the synthesis of complex molecules and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of the phosphine-catalyzed oxa-Michael reaction: a DFT investigation: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) as a Superior Catalyst for Oxa-Michael Reactions

Introduction

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a highly electron-rich triarylphosphine that has emerged as a potent Lewis base organocatalyst.[1][2][3] Its strong nucleophilicity and basicity make it particularly effective in catalyzing a variety of chemical transformations, including the oxa-Michael reaction.[1][2][4] This reaction, the conjugate addition of an alcohol to an electron-deficient alkene, is a fundamental carbon-oxygen bond-forming reaction in organic synthesis. These application notes provide a comprehensive overview of the use of TTMPP in oxa-Michael reactions, detailing its advantages, reaction scope, and providing specific experimental protocols for researchers, scientists, and drug development professionals.

Advantages of TTMPP in Oxa-Michael Reactions

TTMPP offers several distinct advantages over other catalysts in oxa-Michael additions:

-

High Catalytic Activity: Due to its high Lewis basicity, TTMPP is significantly more active than other commonly used arylphosphines like triphenylphosphine (B44618) (TPP) and even tris(4-methoxyphenyl)phosphine (B1294419) (TMPP).[1][2] Under highly concentrated or solvent-free conditions, its activity is comparable to strong Brønsted bases such as phosphazenes (e.g., P2-tBu).[1][2]

-

Broad Substrate Scope: TTMPP effectively catalyzes the addition of a wide range of alcohols, including less acidic ones, to various Michael acceptors.[1][2] This versatility makes it a valuable tool for the synthesis of a diverse array of ethers.

-

Mild Reaction Conditions: Reactions catalyzed by TTMPP typically proceed under mild conditions, often at room temperature and without the need for strict exclusion of air, although it exhibits limited but acceptable stability to oxygen for practical purposes.[1][2]

-

Utility in Polymerization: TTMPP is the first Lewis base demonstrated to be capable of catalyzing the oxa-Michael polymerization of diacrylates and diols, offering a valuable method for the synthesis of polyethers.[1][2][5] In the polymerization of 2-hydroxyethyl acrylate (B77674) (HEA), TTMPP is preferred over some strong Brønsted bases that can lead to insoluble polymeric products.[1][2]

Reaction Mechanism